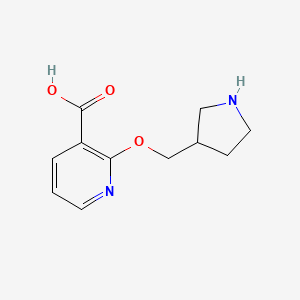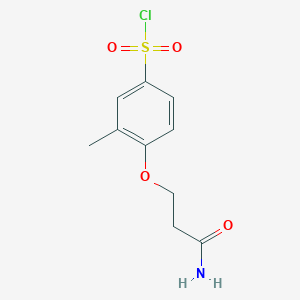
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate is a chemical compound with the molecular formula C17H15AsF6O and a molecular weight of 424.2124192 . This compound is known for its unique structure, which includes a pyrylium ring substituted with dimethyl and naphthyl groups, and a hexafluoroarsenate counterion. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate typically involves the reaction of 2,6-dimethylpyrylium salts with 1-naphthyl compounds under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the formation of the pyrylium ring. The hexafluoroarsenate counterion is introduced through the use of hexafluoroarsenic acid or its salts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydropyrylium derivatives.
Substitution: The pyrylium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrylium compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate involves its interaction with molecular targets through its pyrylium ring. The compound can form stable complexes with various substrates, facilitating chemical transformations. The hexafluoroarsenate counterion plays a role in stabilizing the overall structure and enhancing the reactivity of the pyrylium ring .
Comparison with Similar Compounds
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate can be compared with other pyrylium compounds, such as:
2,6-Dimethylpyrylium tetrafluoroborate: Similar structure but with a different counterion.
4-(1-Naphthyl)pyrylium perchlorate: Similar naphthyl substitution but with a perchlorate counterion.
2,4,6-Trimethylpyrylium hexafluoroarsenate: Similar hexafluoroarsenate counterion but with different methyl substitutions on the pyrylium ring.
The uniqueness of this compound lies in its specific substitution pattern and counterion, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
84282-36-0 |
|---|---|
Molecular Formula |
C17H15AsF6O |
Molecular Weight |
424.21 g/mol |
IUPAC Name |
2,6-dimethyl-4-naphthalen-1-ylpyrylium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C17H15O.AsF6/c1-12-10-15(11-13(2)18-12)17-9-5-7-14-6-3-4-8-16(14)17;2-1(3,4,5,6)7/h3-11H,1-2H3;/q+1;-1 |
InChI Key |
KIXLJKDDPCLKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC3=CC=CC=C32.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



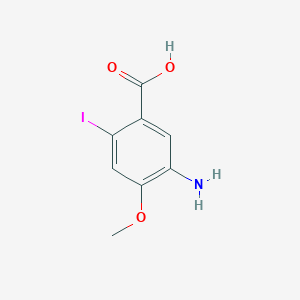
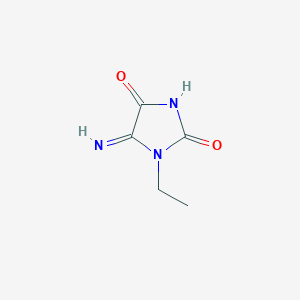

![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)

![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)

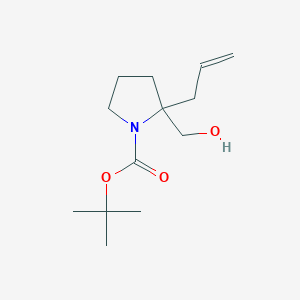
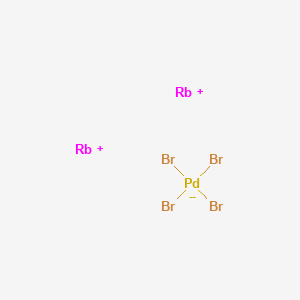
![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)
